molecular formula C20H18N4O4S2 B2743537 N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 840497-84-9

N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide

Cat. No.: B2743537
CAS No.: 840497-84-9
M. Wt: 442.51
InChI Key: JLACQTSYZHEYRW-UHFFFAOYSA-N
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Description

N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is a complex organic compound that features a quinoxaline core, a thiophene sulfonamide group, and a 3,4-dimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the reaction of the quinoxaline derivative with 3,4-dimethoxyaniline under suitable conditions.

    Attachment of the Thiophene-2-Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoxaline core or the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study its interactions with biological targets, such as enzymes or receptors.

    Industrial Applications: It can be utilized in the synthesis of other complex molecules or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with nucleic acids or proteins, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds such as quinoxaline N-oxides and quinoxaline carboxamides share structural similarities.

    Thiophene Sulfonamides: Compounds like thiophene-2-sulfonamide and its derivatives are structurally related.

    3,4-Dimethoxyphenyl Compounds: Compounds such as 3,4-dimethoxyphenylacetonitrile and 3,4-dimethoxyaniline are similar in structure.

Uniqueness

N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is unique due to the combination of its quinoxaline core, thiophene sulfonamide group, and 3,4-dimethoxyphenyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[3-(3,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-27-16-10-9-13(12-17(16)28-2)21-19-20(23-15-7-4-3-6-14(15)22-19)24-30(25,26)18-8-5-11-29-18/h3-12H,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLACQTSYZHEYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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